7-(7-Aminoheptanamido)heptanoic acid
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Overview
Description
7-(7-Aminoheptanamido)heptanoic acid is a synthetic compound with a molecular formula of C14H28N2O3. It is characterized by the presence of an amino group and a heptanoic acid moiety, making it a versatile compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(7-Aminoheptanamido)heptanoic acid typically involves the reaction of 7-aminoheptanoic acid with heptanoic acid derivatives. One common method includes the use of 6-bromine ethyl caproate and nitromethane as initial materials. The reaction proceeds through a series of steps involving nucleophilic substitution and amide bond formation .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the careful control of reaction conditions such as temperature, pH, and the use of catalysts to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(7-Aminoheptanamido)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amides, amines, and substituted heptanoic acids .
Scientific Research Applications
7-(7-Aminoheptanamido)heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of novel drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(7-Aminoheptanamido)heptanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Aminoheptanoic acid: A simpler analog with a single amino group.
6-Aminohexanoic acid: Another analog with a shorter carbon chain.
8-Aminooctanoic acid: An analog with a longer carbon chain.
Uniqueness
7-(7-Aminoheptanamido)heptanoic acid is unique due to its dual amino and heptanoic acid functionalities, which provide it with distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
7-(7-aminoheptanoylamino)heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c15-11-7-3-1-5-9-13(17)16-12-8-4-2-6-10-14(18)19/h1-12,15H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEUQJCNIMVODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)NCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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